4-tert-Butyl-3,6-dichloropyridazine
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 4-tert-Butyl-3,6-dichloropyridazine often involves multi-step reactions starting from simple precursors like tert-butylhydrazine, dichloroacrylic acid, and tert-butylphenyl methanethiol. A notable example includes the synthesis of 2-tert-butyl-5-(4-tert-butylbenzylthio)-4-chloropyridazin-3(2H)-one, which demonstrates the potential routes for synthesizing tert-butyl and dichloropyridazine derivatives through carefully designed synthetic pathways (Liang-zhong Xu et al., 2006).
Molecular Structure Analysis
The crystal structure analysis of similar compounds provides insight into the molecular geometry, inter- and intramolecular interactions, and stabilization mechanisms of 4-tert-Butyl-3,6-dichloropyridazine derivatives. For instance, studies on related compounds highlight orthorhombic crystal systems and detailed hydrogen bonding interactions, which are crucial for understanding the structural aspects of such molecules (Zou Xia, 2001).
Chemical Reactions and Properties
Chemical reactions involving 4-tert-Butyl-3,6-dichloropyridazine derivatives vary widely, including reactions with hydrazines to form hydrazones, pyrazolines, or pyridazinones, depending on the reaction conditions. Such reactivity patterns offer a glimpse into the versatile chemistry of tert-butyl and dichloropyridazine-containing compounds, which can be manipulated for the synthesis of a wide range of derivatives (Javier Figueroa et al., 2006).
Scientific Research Applications
4-tert-Butyl-3,6-dichloropyridazine is a chemical compound with the molecular formula C8H10Cl2N2 . It is a pale-yellow to yellow-brown liquid to sticky oil to semi-solid substance . It is stored in an inert atmosphere at temperatures between 2-8°C .
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tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate : This compound has been used as a chemoselective tert-butoxycarbonylation reagent for aromatic and aliphatic amines . It’s easily recyclable and has great application prospects for industrial production .
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4,6-Di-tert-butyl-3-methoxymethylcatechol : This compound has been used in the synthesis of new catecholphenols, which have shown high antiradical activity exceeding the known standard Trolox .
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tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate : This compound has been used as a chemoselective tert-butoxycarbonylation reagent for aromatic and aliphatic amines . It’s easily recyclable and has great application prospects for industrial production .
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4,6-Di-tert-butyl-3-methoxymethylcatechol : This compound has been used in the synthesis of new catecholphenols, which have shown high antiradical activity exceeding the known standard Trolox .
Safety And Hazards
The safety information for 4-tert-Butyl-3,6-dichloropyridazine includes several hazard statements: H302-H315-H319-H332-H335 . This indicates that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .
properties
IUPAC Name |
4-tert-butyl-3,6-dichloropyridazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10Cl2N2/c1-8(2,3)5-4-6(9)11-12-7(5)10/h4H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTUZXHRABOWYAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NN=C1Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40945486 | |
Record name | 4-tert-Butyl-3,6-dichloropyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40945486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-Butyl-3,6-dichloropyridazine | |
CAS RN |
22808-29-3 | |
Record name | 4-tert-Butyl-3,6-dichloropyridazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22808-29-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyridazine, 3,6-dichloro-4-(1,1-dimethylethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022808293 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-tert-Butyl-3,6-dichloropyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40945486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-tert-butyl-3,6-dichloropyridazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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